molecular formula C14H17NO5S B12802615 Ethyl 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)pentanoate CAS No. 7501-66-8

Ethyl 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)pentanoate

Cat. No.: B12802615
CAS No.: 7501-66-8
M. Wt: 311.36 g/mol
InChI Key: ZBLWBROJIZFBDD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of NSC 55358 involves multiple steps, starting with the preparation of the indenoisoquinoline core. This core is typically synthesized through a series of condensation reactions involving aromatic aldehydes and ketones. The reaction conditions often require the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the indenoisoquinoline structure. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

NSC 55358 undergoes various chemical reactions, including:

Scientific Research Applications

NSC 55358 has a wide range of scientific research applications:

Mechanism of Action

NSC 55358 exerts its effects by selectively trapping topoisomerase I-DNA cleavage complexes. This trapping prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately cell death. The molecular targets involved include the topoisomerase I enzyme and the DNA substrate. The pathway involves the stabilization of the topoisomerase I-DNA complex, which is crucial for its anticancer activity .

Comparison with Similar Compounds

NSC 55358 is compared with other indenoisoquinolines such as NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan). These compounds share a similar mechanism of action but differ in their chemical stability, specificity for topoisomerase I cleavage sites, and resistance to efflux pumps. NSC 55358 is unique due to its prolonged drug action and differential targeting of cancer cell genomes .

Similar Compounds

  • NSC 706744
  • NSC 725776 (Indimitecan)
  • NSC 724998 (Indotecan)

These compounds are part of the same class of indenoisoquinolines and are being explored for their potential in cancer therapy .

Properties

CAS No.

7501-66-8

Molecular Formula

C14H17NO5S

Molecular Weight

311.36 g/mol

IUPAC Name

ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)pentanoate

InChI

InChI=1S/C14H17NO5S/c1-3-7-11(14(17)20-4-2)15-13(16)10-8-5-6-9-12(10)21(15,18)19/h5-6,8-9,11H,3-4,7H2,1-2H3

InChI Key

ZBLWBROJIZFBDD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OCC)N1C(=O)C2=CC=CC=C2S1(=O)=O

Origin of Product

United States

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